![molecular formula C16H17N5O5S B6542291 N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 1021263-22-8](/img/structure/B6542291.png)
N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine ring, which is a type of triazole. Triazoles are a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms . They are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles are generally synthesized using a variety of methods. The review articles I found compile the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It contains a 1,2,4-triazolo[4,3-b]pyridazine ring, an ether group, and a sulfonamide group. These functional groups can participate in a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
- Triazole derivatives exhibit antibacterial properties. Researchers have explored their potential against multidrug-resistant pathogens. Although specific studies on F5122-1072 are scarce, its triazole moiety suggests potential antibacterial effects .
- Triazoles are commonly used in antifungal drugs. Notable examples include fluconazole and voriconazole. While direct studies on F5122-1072 are limited, its structural similarity to other antifungal triazoles warrants investigation .
- Triazole derivatives have shown promise as antiviral agents. Although data on F5122-1072 specifically are lacking, its triazole scaffold suggests potential antiviral activity .
- Triazoles possess antioxidant properties. While F5122-1072’s antioxidant activity remains unexplored, its triazole core hints at potential benefits .
- Some triazole-containing compounds exhibit antiepileptic effects. Although direct evidence for F5122-1072 is lacking, its structural features warrant further investigation .
- Triazole-based drugs like trapidil have antihypertensive effects. While F5122-1072’s specific activity remains unknown, its triazole moiety suggests possible benefits .
Antibacterial Activity
Antifungal Properties
Antiviral Potential
Antioxidant Effects
Antiepileptic Properties
Antihypertensive Potential
Wirkmechanismus
Target of Action
Compounds with a similar triazolo[4,3-b]pyridazine structure have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that triazolo[4,3-b]pyridazine derivatives can interact with various target receptors due to their hydrogen bond accepting and donating characteristics . This interaction can lead to specific changes in the target, which can result in the observed pharmacological effects.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit various enzymes, which can affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-11-18-19-15-4-5-16(20-21(11)15)26-7-6-17-27(22,23)12-2-3-13-14(10-12)25-9-8-24-13/h2-5,10,17H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEEOSXITUPLUKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.